molecular formula C24H21NO4 B6525194 5-methoxy-2-(4-methoxyphenyl)-N-(4-methylphenyl)-1-benzofuran-3-carboxamide CAS No. 929428-12-6

5-methoxy-2-(4-methoxyphenyl)-N-(4-methylphenyl)-1-benzofuran-3-carboxamide

Cat. No. B6525194
CAS RN: 929428-12-6
M. Wt: 387.4 g/mol
InChI Key: NQQLVPWWZGTCRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-2-(4-methoxyphenyl)-N-(4-methylphenyl)-1-benzofuran-3-carboxamide, or MMP-4-MPC-1-BC, is a synthetic benzofuran derivative with a wide range of applications in scientific research. It has been used in studies of biochemical and physiological effects, as well as in laboratory experiments. This article will provide an overview of the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MMP-4-MPC-1-BC.

Mechanism of Action

Target of Action

The primary targets of 5-methoxy-2-(4-methoxyphenyl)-N-(4-methylphenyl)-1-benzofuran-3-carboxamide are currently unknown. This compound is structurally similar to certain flavonoids , which are known to interact with a wide range of biological targets, including enzymes, receptors, and signaling pathways.

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Based on its structural similarity to flavonoids , it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could potentially alter the function or activity of the target, leading to downstream effects.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Flavonoids, which share structural similarities with this compound, are known to modulate various biochemical pathways, including those involved in inflammation, oxidation, and cell signaling

Advantages and Limitations for Lab Experiments

MMP-4-MPC-1-BC has several advantages for use in lab experiments. It is a relatively inexpensive and easily synthesized compound, and it has a wide range of biological activity. However, it also has some limitations. It has a relatively short half-life, and its effects can be unpredictable.

Future Directions

MMP-4-MPC-1-BC has a wide range of potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, and has potential applications in the treatment of various diseases. It could also be used in laboratory experiments to study the mechanism of action of various drugs. Additionally, it could be used to study the biochemical and physiological effects of various compounds. Finally, it could be used to develop new drugs with improved efficacy and safety profiles.

Synthesis Methods

MMP-4-MPC-1-BC is synthesized through a multi-step process. The first step involves the reaction of 4-methoxyphenylacetic acid with 4-methylphenylacetic acid to form the di-acid intermediate. This intermediate is then reacted with arylmagnesium bromide to form an arylmagnesium intermediate, which is then reacted with methylbenzofuran-3-carboxylate to form the desired product, MMP-4-MPC-1-BC.

Scientific Research Applications

MMP-4-MPC-1-BC has been used in a variety of scientific research applications. It has been used as a tool to study the biochemical and physiological effects of various compounds. It has also been used in laboratory experiments to study the mechanism of action of various drugs.

properties

IUPAC Name

5-methoxy-2-(4-methoxyphenyl)-N-(4-methylphenyl)-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-15-4-8-17(9-5-15)25-24(26)22-20-14-19(28-3)12-13-21(20)29-23(22)16-6-10-18(27-2)11-7-16/h4-14H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQLVPWWZGTCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-2-(4-methoxyphenyl)-N-(4-methylphenyl)-1-benzofuran-3-carboxamide

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